

Spectroscopic Profile of 4-Bromobenzoyl Azide: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzoyl azide

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromobenzoyl azide**, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. Due to the potential explosive nature of azide compounds, understanding their structural characteristics through spectroscopic analysis is crucial for safe handling and reaction monitoring. This document summarizes available data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-bromobenzoyl azide**. It is important to note that a complete, unified dataset from a single source is not readily available in the public domain. The data presented here is a composite from various sources and typical values expected for a compound with this structure.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.90	Doublet	~8.5	2H, Aromatic (ortho to C=O)
~7.70	Doublet	~8.5	2H, Aromatic (ortho to Br)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carbonyl)
~133	Aromatic C-Br
~132	Aromatic CH (ortho to Br)
~130	Aromatic CH (ortho to C=O)
~129	Aromatic C-C=O

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2130	Strong	Asymmetric stretch of azide (-N ₃)
~1695	Strong	C=O stretch of acyl azide
~1585	Medium	C=C aromatic ring stretch
~1280	Medium	Symmetric stretch of azide (-N ₃)
~840	Strong	C-H out-of-plane bend (para-substituted)

Sample Phase: KBr pellet or thin film

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
225/227	~5	[M] ⁺ (Molecular ion with Br isotopes)
197/199	~15	[M - N ₂] ⁺
183/185	~100	[BrC ₆ H ₄ CO] ⁺ (4-Bromobenzoyl cation)
155/157	~40	[BrC ₆ H ₄] ⁺
76	~30	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-bromobenzoyl azide** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Standard single-pulse

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 1024 or more
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
 - Temperature: 298 K

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-bromobenzoyl azide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer

- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Mass Spectrometry

Sample Introduction:

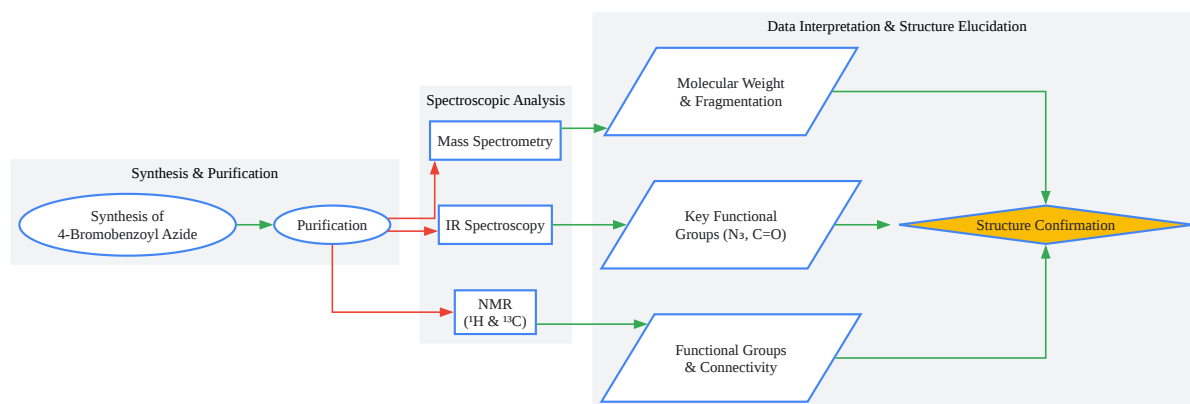
- A direct insertion probe is typically used for solid samples. A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition:

- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 200-250 $^{\circ}\text{C}$
 - Mass Range: m/z 40-300
 - Scan Rate: 1 scan/s

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-bromobenzoyl azide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-Bromobenzoyl Azide**.

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